5-Ethyl-demethyl Lercanidipine

Pharmaceutical Analysis Regulatory Compliance Pharmacopoeial Standards

5-Ethyl-demethyl Lercanidipine (CAS 786625-22-7) is Lercanidipine EP Impurity D, mandated for specificity in ANDA submissions, ICH stability studies, and cGMP impurity profiling. Unlike non-specific impurities, this precise diester ensures accurate retention time matching and quantification, preventing regulatory audit failures. Source certified reference standards for reliable method validation and product release.

Molecular Formula C37H43N3O6
Molecular Weight 625.8 g/mol
Cat. No. B13838524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-demethyl Lercanidipine
Molecular FormulaC37H43N3O6
Molecular Weight625.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C
InChIInChI=1S/C37H43N3O6/c1-7-45-35(41)32-25(2)38-26(3)33(34(32)29-19-14-20-30(23-29)40(43)44)36(42)46-37(4,5)24-39(6)22-21-31(27-15-10-8-11-16-27)28-17-12-9-13-18-28/h8-20,23,31,34,38H,7,21-22,24H2,1-6H3
InChIKeyVZVDBGIHPOICHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-demethyl Lercanidipine (CAS 786625-22-7): A Critical Lercanidipine EP Impurity D Reference Standard for Pharmaceutical Analysis


5-Ethyl-demethyl Lercanidipine (CAS 786625-22-7) is a chemically defined dihydropyridine derivative that is officially designated as Lercanidipine EP Impurity D in the European Pharmacopoeia [1]. It exists as a process-related impurity and a potential degradation product of the antihypertensive drug Lercanidipine Hydrochloride [2]. Unlike the parent drug, this compound is not intended for therapeutic use but is synthesized and supplied as a high-purity reference standard (typically ≥98% purity) for critical analytical applications in pharmaceutical quality control, method validation, and regulatory submissions [3].

Why Generic 'Lercanidipine Impurity' Substitution Fails: The Need for a Certified EP Impurity D Reference Standard


While multiple impurities can arise during Lercanidipine synthesis, generic substitution with any 'Lercanidipine impurity' is not viable for regulatory compliance. The European Pharmacopoeia (EP) explicitly defines Impurity D as a specific chemical entity: the 5-ethyl, 3-(2-((3,3-diphenylpropyl)(methyl)amino)-1,1-dimethylethyl) diester of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid [1]. Using an incorrect impurity standard (e.g., Impurity A, B, or C) would lead to misidentification, inaccurate quantification, and potential failure of regulatory audits, as the retention time, response factor, and spectral properties are unique to this specific molecular structure (C37H43N3O6, MW 625.75 g/mol) [2]. Therefore, procurement must specifically target 5-Ethyl-demethyl Lercanidipine (EP Impurity D) to ensure method specificity and data integrity.

5-Ethyl-demethyl Lercanidipine: Product-Specific Quantitative Evidence for Analytical Method Differentiation


Regulatory Recognition: Official EP Impurity D Designation vs. Non-Compendial Impurities

5-Ethyl-demethyl Lercanidipine is the only impurity standard officially recognized as 'Impurity D' in the European Pharmacopoeia (EP) monograph for Lercanidipine Hydrochloride [1]. This official designation mandates its use for system suitability testing and peak identification in validated HPLC methods [2]. In contrast, other Lercanidipine impurities (e.g., Impurity 21 or Diisopropyl Ester) lack this specific compendial status, making them unsuitable for EP-compliant quality control [3].

Pharmaceutical Analysis Regulatory Compliance Pharmacopoeial Standards

Chromatographic Selectivity: Retention Time and Relative Retention Time (RRT) Specificity

In validated RP-HPLC methods for Lercanidipine related substances, 5-Ethyl-demethyl Lercanidipine (Impurity D) exhibits a distinct and reproducible relative retention time (RRT) that is crucial for accurate peak identification [1]. While absolute RT values are system-dependent, the compound's RRT is consistently reported relative to the Lercanidipine peak, providing a specific, quantifiable metric for method qualification [2]. This contrasts with generic 'Lercanidipine impurity' standards that lack documented RRT values against the EP system suitability mixture, leading to ambiguous peak assignment.

HPLC Method Development Impurity Profiling Quality Control

Degradation Pathway Specificity: Acid-Mediated Hydrolysis Product vs. Other Degradants

Under ICH-guided acidic hydrolytic conditions, Lercanidipine undergoes specific degradation, and 5-Ethyl-demethyl Lercanidipine (Impurity D) is identified as a primary degradation product, distinct from other degradation impurities formed under oxidative, thermal, or photolytic stress [1]. This specificity allows analytical methods to be validated for stability-indicating purposes, as the compound serves as a marker for acid-catalyzed degradation pathways. In contrast, using a non-specific impurity standard (e.g., a general dihydropyridine analog) would not provide this pathway-specific information.

Forced Degradation Studies Stability Indicating Methods Impurity Profiling

Analytical Purity and Characterization: Quantitative COA Data vs. Ambiguous Specifications

Reputable suppliers of 5-Ethyl-demethyl Lercanidipine (EP Impurity D) provide a comprehensive Certificate of Analysis (COA) that includes quantitative data on purity (typically ≥98% by HPLC), identity (by NMR, MS, IR), and residual solvents . This level of characterization is mandated for reference standards used in cGMP environments. In contrast, generic 'Lercanidipine impurities' from non-specialized sources may lack a full COA or provide only limited purity data (e.g., ≥95%), which introduces unacceptable uncertainty in quantitative analytical methods .

Reference Standard Qualification Certificate of Analysis (COA) Method Validation

5-Ethyl-demethyl Lercanidipine: Evidence-Based Application Scenarios in Pharmaceutical Analysis and Quality Control


Regulatory-Compliant HPLC Method Validation for ANDA Submissions

Analytical method validation for Abbreviated New Drug Applications (ANDA) requires the use of official reference standards to demonstrate specificity and accuracy. 5-Ethyl-demethyl Lercanidipine (EP Impurity D) is the mandated standard for identifying and quantifying this specific impurity in Lercanidipine drug substances and products [1]. Its use ensures the method meets ICH Q2(R1) validation parameters and is defensible during FDA or EMA review [2].

Forced Degradation and Stability-Indicating Method Development

To establish the stability profile of Lercanidipine formulations, forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are required. 5-Ethyl-demethyl Lercanidipine is a key marker for acid-mediated degradation pathways [1]. Using this specific standard allows analytical scientists to confirm that the HPLC method can resolve the degradation product from the parent peak and other impurities, thereby validating it as a stability-indicating method per ICH Q1A(R2) guidelines.

Quality Control (QC) Batch Release Testing in cGMP Laboratories

In cGMP environments, every batch of Lercanidipine API or finished dosage form must be tested against a certified impurity reference standard to ensure compliance with EP impurity limits (e.g., Impurity D ≤ 0.2%) [1]. 5-Ethyl-demethyl Lercanidipine is used to prepare system suitability solutions and calibration standards, enabling accurate quantification and ensuring that the product meets pharmacopoeial specifications before market release.

Identification of Unknown Peaks in Impurity Profiling Studies

During routine impurity profiling of Lercanidipine samples, unknown chromatographic peaks may appear. By spiking the sample with a certified reference standard of 5-Ethyl-demethyl Lercanidipine, analysts can definitively identify the peak corresponding to EP Impurity D based on retention time matching and co-elution experiments [1]. This eliminates ambiguity and accelerates the investigation of out-of-specification results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethyl-demethyl Lercanidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.